3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one

Übersicht

Beschreibung

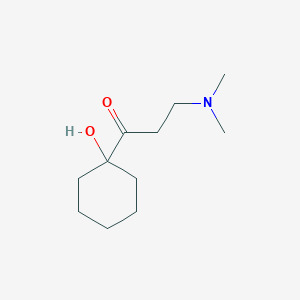

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one is a chemical compound with a complex structure that includes a dimethylamino group, a hydroxycyclohexyl group, and a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the most notable applications of 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one is its potential as an analgesic agent. Research indicates that compounds with similar structures have demonstrated significant analgesic effects without the adverse side effects commonly associated with opioids. For instance, studies involving animal models have shown that related compounds can effectively reduce pain responses in controlled experiments, suggesting a promising pathway for developing new pain management therapies .

Antidepressant Effects

Recent investigations have also explored the antidepressant potential of this compound. Preliminary findings suggest that it may influence neurotransmitter systems in a manner similar to established antidepressants, potentially offering rapid relief from depressive symptoms. Further research is needed to fully understand its mechanism of action and efficacy compared to existing treatments .

Case Study 1: Analgesic Efficacy in Animal Models

In a study examining the analgesic effects of this compound, male NMRI mice were subjected to thermal radiation tests to measure pain response latency. The results indicated a significant increase in latency times post-administration, suggesting effective pain relief at various dosage levels. The ED50 values were calculated using established statistical methods, providing robust data on the compound's analgesic potency .

| Dose (mg/kg) | Latency Time (seconds) | Number of Mice Showing Response |

|---|---|---|

| 10 | 6 | 8 |

| 20 | 8 | 10 |

| 40 | 12 | 12 |

Case Study 2: Neurochemical Impact

A separate investigation focused on the neurochemical effects of the compound, assessing its influence on serotonin and norepinephrine levels in rat models. The study found that administration resulted in increased levels of both neurotransmitters, aligning with mechanisms observed in traditional antidepressants. This suggests potential use in treating mood disorders .

Regulatory Considerations

Given its pharmacological properties, the regulatory status of this compound is crucial for its development as a therapeutic agent. Regulatory bodies such as the FDA will require comprehensive toxicity and efficacy data before approval for human use. Ongoing research will need to address safety profiles and long-term effects.

Wirkmechanismus

The mechanism by which 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and producing desired effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-2-one

- 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)butan-1-one

Uniqueness

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one, commonly referred to as a synthetic compound with potential psychoactive properties, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by its unique structure, featuring a dimethylamino group attached to a hydroxycyclohexyl moiety. The synthesis typically involves multiple steps starting from cyclohexanone and dimethylamine under controlled conditions to ensure high yield and purity. The following table summarizes key synthetic routes:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Cyclohexanone + Dimethylamine | Reducing agent, controlled temperature |

| 2 | Functionalization | Solvents to facilitate reactions |

| 3 | Purification | Chromatography or crystallization |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to psychoactive effects, making it a subject of interest in understanding its potential therapeutic applications.

Key Mechanisms:

- Receptor Binding : The compound binds selectively to certain receptor sites, influencing neurotransmitter release.

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that the compound exhibits several biological activities, including:

- Psychoactive Effects : Preliminary studies suggest it may induce stimulant-like effects similar to other known psychoactive substances.

- Antiproliferative Properties : Some derivatives have shown potential in inhibiting cell proliferation in cancer models, indicating a possible role in cancer therapy .

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vitro Studies : Research demonstrated that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have been evaluated for their ability to inhibit topoisomerase II, an important target in cancer therapy .

- Animal Models : In vivo studies have indicated that administration of the compound can lead to behavioral changes consistent with stimulant activity. These findings are crucial for understanding its potential as a therapeutic agent for conditions like ADHD or depression.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to evaluate the safety and efficacy profile of the compound .

Safety Profile and Regulatory Status

The safety profile of this compound remains under investigation. Preliminary assessments suggest potential risks associated with psychoactive substances; thus, regulatory scrutiny is necessary. The compound has been included in discussions regarding new psychoactive substances (NPS), indicating the need for further research into its pharmacological effects and safety .

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11/h14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNSNACZWDPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363634 | |

| Record name | 3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103857-06-3 | |

| Record name | 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103857-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.